molecular formula C18H21BClNO3S B2905840 N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(thiophen-2-yl)acetamide CAS No. 2246755-99-5

N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2905840
CAS No.: 2246755-99-5
M. Wt: 377.69
InChI Key: XEPIDSKVFVQYJM-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(thiophen-2-yl)acetamide (CAS 2246755-99-5) is a specialized chemical building block integrating a phenylacetamide core with a pinacol boronic ester group. The compound is characterized by its molecular formula C18H21BClNO3S and a molecular weight of 377.69 g/mol . Its structure features a thiophene-acetamide moiety and a protected boronic acid, making it a versatile intermediate in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions. The pinacol boronic ester functional group is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions, a widely applied method for carbon-carbon bond formation prized for its mild conditions and functional group tolerance . This makes the compound a valuable precursor for the synthesis of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. Researchers can leverage this molecule to introduce a complex, functionalized phenylacetamide segment into larger molecular architectures, facilitating the exploration of new chemical space in drug discovery programs. The presence of the chlorine and acetamide groups offers additional sites for further synthetic modification, allowing for the creation of diverse compound libraries. This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug, antibiotic, or licensed for any human or veterinary therapeutic or diagnostic application. Handle with care in accordance with good laboratory practices and refer to the supplied Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BClNO3S/c1-17(2)18(3,4)24-19(23-17)12-7-8-14(20)15(10-12)21-16(22)11-13-6-5-9-25-13/h5-10H,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPIDSKVFVQYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research sources.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C20H24BClO3. Its structure includes a chloro-substituted phenyl group and a thiophene moiety connected through an acetamide linkage. The presence of the boronate group contributes to its reactivity and biological profile.

Synthesis

The synthesis of N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(thiophen-2-yl)acetamide typically involves several steps:

  • Formation of the Boronate Ester : The boronate ester is synthesized using boronic acid derivatives.
  • Chlorination : The introduction of the chlorine atom is achieved through standard halogenation reactions.
  • Coupling Reaction : The final coupling with thiophene derivatives forms the target compound.

The compound exhibits its biological activity primarily through modulation of protein interactions involved in signaling pathways. One notable pathway is the PD-1/PD-L1 immune checkpoint pathway, which plays a crucial role in cancer immunotherapy.

In Vitro Studies

In vitro assays have demonstrated that N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(thiophen-2-yl)acetamide can effectively disrupt PD-1/PD-L1 interactions. This disruption enhances T-cell activation and promotes an anti-tumor immune response. For instance:

  • Binding Affinity : Studies have shown that the compound binds to hPD-L1 with a dissociation constant (kD) in the low nanomolar range (approximately 8 nM), indicating strong binding affinity .

Case Studies

Several case studies have highlighted the potential of this compound as a therapeutic agent:

  • Tumor Models : In xenograft models using human cancer cell lines expressing PD-L1, treatment with the compound resulted in significant tumor growth inhibition compared to controls.
  • Immune Response : Enhanced activation of cytotoxic T-cells was observed in co-culture assays with Jurkat T-cells and antigen-presenting cells when treated with the compound.

Data Summary

The following table summarizes key biological activities and findings related to N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(thiophen-2-yl)acetamide:

Parameter Value
Molecular FormulaC20H24BClO3
Binding Affinity (hPD-L1)~8 nM
Tumor Growth InhibitionSignificant in xenograft models
T-cell ActivationEnhanced in co-culture assays
MechanismDisruption of PD-1/PD-L1 interaction

Scientific Research Applications

Medicinal Chemistry Applications

Research has indicated that derivatives of imidazo[2,1-b][1,3,4]thiadiazole exhibit significant biological activities. The compound 6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole has been evaluated for its potential in:

  • Antitumor Activity : Studies have shown that related imidazo[2,1-b][1,3,4]thiadiazole compounds can inhibit tumor growth in various cancer cell lines. For example, compounds derived from this scaffold demonstrated cytotoxic effects against HepG2 liver cancer cells, with one study reporting an IC50 value of 2.57 µM for related compounds .
  • Antimicrobial Properties : Novel derivatives of imidazo[2,1-b][1,3,4]thiadiazole have been synthesized and tested for their antimicrobial efficacy. In particular, some derivatives exhibited potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL . The presence of substituents at specific positions on the thiadiazole ring can enhance these properties.

Antioxidant Activity

In addition to antimicrobial properties, compounds within this class have shown promising antioxidant activities. Research indicates that certain derivatives can scavenge free radicals effectively, which is crucial for developing therapies aimed at oxidative stress-related diseases .

Synthetic Applications

6-(tert-butyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions to form more complex molecules:

  • Synthesis of Hybrid Compounds : The compound can be utilized as a precursor for synthesizing hybrid compounds that combine different pharmacophores. This approach is particularly useful in drug discovery where multi-targeted therapies are desired.

Case Study 1: Anticancer Activity

A study synthesized a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their anticancer properties against several cancer cell lines. The results indicated that modifications at the C-6 position significantly impacted cytotoxicity profiles. One derivative showed exceptional potency against breast cancer cells (MCF-7), suggesting that structural optimization can lead to improved therapeutic agents.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives with varying substituents at the C-6 position. The study assessed their activity against both Gram-positive and Gram-negative bacteria. Several compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

Key Differences and Trends

  • Boron Placement and Reactivity :

    • The target compound’s meta-boronation contrasts with the ortho/para selectivity observed in , where para-borylation of acetanilide derivatives dominated (93% para-selectivity in THF) . The chloro substituent likely directs boronation to the meta position, similar to meta-selective C–H borylation strategies for benzylamines .
    • Boronates in para positions (e.g., ’s probes) enhance conjugation for fluorescence, while meta placement in the target compound may favor sterically controlled coupling reactions .
  • Functional Group Influence: Thiophene vs. Chloro vs. Fluoro Substituents: The chloro group in the target compound may increase lipophilicity and alter electronic effects compared to fluorine-containing analogs (), impacting solubility and reactivity .
  • Synthetic Challenges :

    • Low yields in boronate-acetamide synthesis (e.g., 8% in due to diacetylation byproducts ) highlight the need for optimized acetylation conditions. The target compound’s synthesis may require careful control of stoichiometry or temperature to avoid similar issues.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group, a chloro-substituted phenyl ring, and a thiophene-linked acetamide moiety. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the chloro and thiophene groups contribute to steric and electronic effects that modulate reactivity in nucleophilic or electrophilic substitutions .

Q. What synthetic strategies are commonly employed to prepare this compound?

Synthesis typically involves multi-step reactions:

  • Step 1 : Introduction of the boronate ester via palladium-catalyzed borylation of a halogenated precursor.
  • Step 2 : Acylation of the aromatic amine with 2-(thiophen-2-yl)acetyl chloride under anhydrous conditions (e.g., DCM, 0–25°C). Reaction optimization includes controlling solvent polarity (e.g., DMF or THF) and temperature to minimize side reactions .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and purity (e.g., aromatic proton splitting patterns).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the Suzuki-Miyaura coupling step for introducing the boronate ester?

Key parameters include:

  • Catalyst System : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%) with base (e.g., K₂CO₃ or CsF).
  • Solvent : Polar aprotic solvents (THF or DMF) enhance solubility of boronic acid intermediates.
  • Temperature : 80–100°C under inert atmosphere for 12–24 hours. Yields >70% are achievable with rigorous exclusion of moisture and oxygen .

Q. How do researchers address contradictions in spectral data during structural validation?

Discrepancies in NMR peaks (e.g., unexpected splitting) may arise from:

  • Rotamers : Dynamic rotational isomerism around the acetamide bond, resolved by variable-temperature NMR.
  • Impurities : Column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC can isolate the target compound .

Q. What strategies mitigate low yields in the acylation step?

  • Activating Agents : Use HATU or EDCI to enhance coupling efficiency between the amine and carboxylic acid.
  • Protection/Deprotection : Protect the boronate ester with pinacol during acylation to prevent side reactions.
  • Solvent Optimization : Dichloromethane (DCM) minimizes competing hydrolysis compared to polar solvents .

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

  • Chloro Group : Enhances lipophilicity and membrane permeability.
  • Thiophene Moiety : Modulates π-π stacking interactions with biological targets (e.g., enzyme active sites). Analog studies show that replacing thiophene with furan reduces antimicrobial efficacy by 40–60% .

Methodological Notes

  • Contradiction Resolution : If MS shows a +16 Da impurity, consider oxidation of the thiophene ring; use antioxidants like BHT during synthesis .
  • Scale-Up Challenges : For gram-scale synthesis, replace column chromatography with recrystallization (EtOH/H₂O) to reduce solvent waste .

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